

Validating the Structure of 9-Methoxy-9-oxononanoic Acid: A Comparative NMR Analysis

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Compound of Interest

Compound Name: 9-Methoxy-9-oxononanoic acid

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This guide provides a comprehensive validation of the chemical structure of **9-Methoxy-9-oxononanoic acid** through a comparative analysis of its predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra with the experimental spectra of structurally related compounds. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation.

Structural Confirmation by Comparative NMR Data

The structural integrity of **9-Methoxy-9-oxononanoic acid** is established by comparing its predicted ¹H and ¹³C NMR chemical shifts with the experimentally determined values of two similar molecules: dimethyl adipate and mono-methyl adipate. The predicted data for **9-Methoxy-9-oxononanoic acid** aligns with the expected chemical shifts based on the functional groups present in the molecule and the observed shifts in the comparator compounds.

¹H NMR Data Comparison

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms in a molecule. The following table summarizes the predicted ¹H NMR data for **9-Methoxy-9-oxononanoic acid** and the experimental data for the comparator compounds.

Compound	Assignment	Chemical Shift (ppm)	Multiplicity	Integration
9-Methoxy-9-oxononanoic acid (Predicted)	-COOH	~11-12	singlet	1H
-OCH ₃	-3.67	singlet	3H	
α-CH ₂ (to COOH)	-2.35	triplet	2H	
α-CH ₂ (to COOCH ₃)	-2.30	triplet	2H	
β, γ, δ-CH ₂	-1.63	multiplet	4H	
Other -CH ₂ -	-1.33	multiplet	6H	
Dimethyl Adipate (Experimental)	-OCH ₃	3.67	singlet	6H
α-CH ₂	2.34	triplet	4H	
β-CH ₂	1.66	multiplet	4H	
Mono-methyl Adipate (Experimental) ^[1]	-COOH	11.42	singlet	1H
-OCH ₃	3.68	singlet	3H	
α-CH ₂ (to COOH)	2.38	triplet	2H	
α-CH ₂ (to COOCH ₃)	2.36	triplet	2H	
β-CH ₂	1.75-1.63	multiplet	4H	

¹³C NMR Data Comparison

The ^{13}C NMR spectrum reveals the chemical environment of the carbon atoms. The table below compares the predicted ^{13}C NMR data for **9-Methoxy-9-oxononanoic acid** with the experimental data for the alternatives.

Compound	Assignment	Chemical Shift (ppm)
9-Methoxy-9-oxononanoic acid (Predicted)	-COOH	~179
-COOCH ₃	~174	
-OCH ₃	~51.5	
α -CH ₂ (to COOH)	~34.0	
α -CH ₂ (to COOCH ₃)	~33.8	
Other -CH ₂ -	~29.0, ~28.8, ~24.8, ~24.6	
Dimethyl Adipate (Experimental) ^[2]	-COOCH ₃	173.6
-OCH ₃	51.4	
α -CH ₂	33.7	
β -CH ₂	24.5	
Mono-methyl Adipate (Experimental)	-COOH	~179
-COOCH ₃	~174	
-OCH ₃	~51.5	
α -CH ₂ (to COOH)	~34.0	
α -CH ₂ (to COOCH ₃)	~33.8	
β -CH ₂	~24.5	

Experimental Protocol for NMR Spectroscopy

The following is a standard protocol for the acquisition of ^1H and ^{13}C NMR spectra for the validation of small molecule structures.

1. Sample Preparation:

- Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , D_2O).
- Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

- The NMR spectra are acquired on a spectrometer operating at a suitable frequency for ^1H (e.g., 400 MHz) and ^{13}C (e.g., 100 MHz).
- The instrument is locked to the deuterium signal of the solvent.
- Shimming is performed to optimize the homogeneity of the magnetic field.

3. ^1H NMR Acquisition Parameters:

- Pulse Sequence: A standard single-pulse experiment.
- Acquisition Time: Typically 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16 scans are usually sufficient for a concentrated sample.
- Spectral Width: A range of -2 to 12 ppm is generally adequate.

4. ^{13}C NMR Acquisition Parameters:

- Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).
- Acquisition Time: Typically 1-2 seconds.

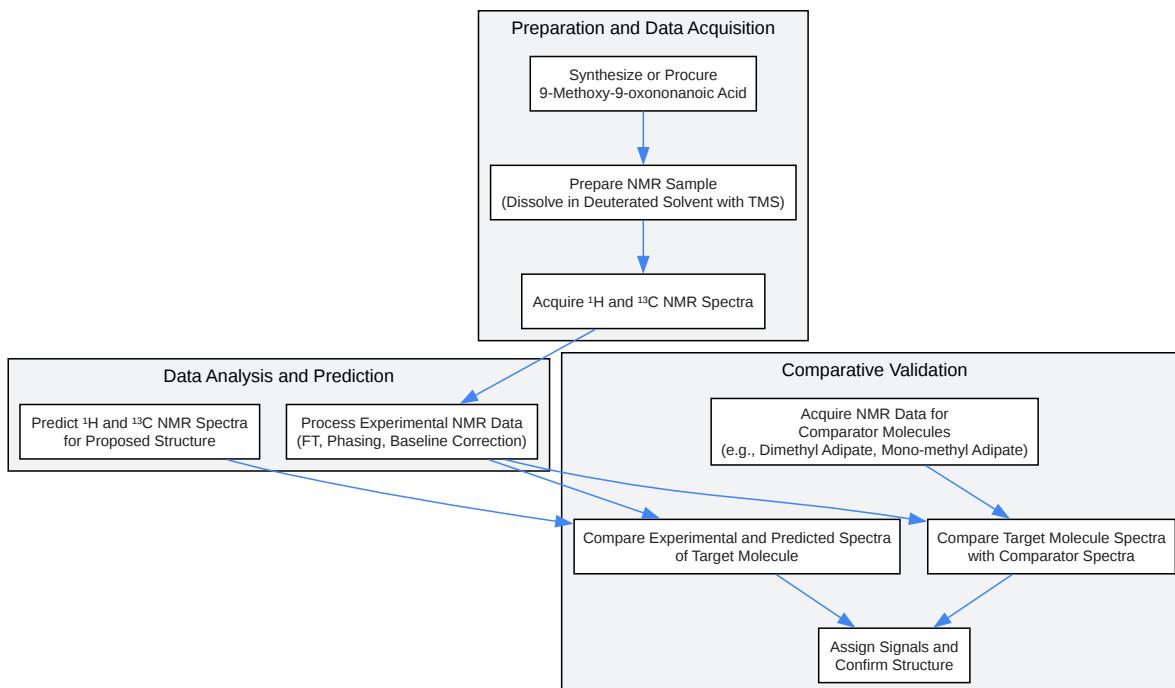
- Relaxation Delay: 2-5 seconds.
- Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ^{13}C .
- Spectral Width: A range of 0 to 220 ppm is typically used.

5. Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.
- Phase and baseline corrections are applied.
- The spectrum is referenced to the internal standard (TMS at 0 ppm).
- Integration of the ^1H NMR signals is performed to determine the relative ratios of the protons.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of **9-Methoxy-9-oxononanoic acid** using NMR spectroscopy and comparative analysis.

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Caption: Workflow for the validation of **9-Methoxy-9-oxononanoic acid** structure.

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